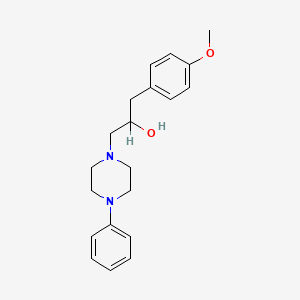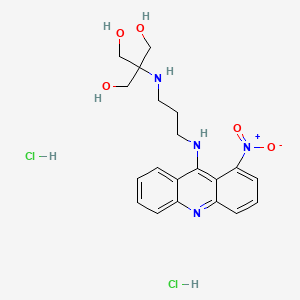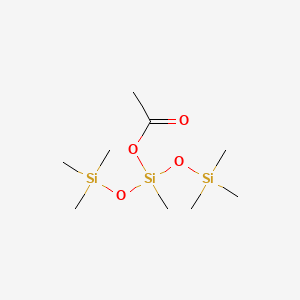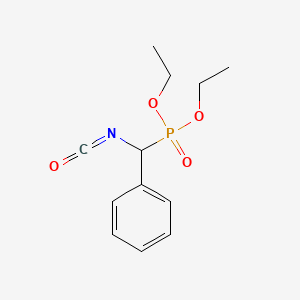
Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate isocyanatophenylmethyl precursor. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . The reaction conditions often require a catalyst, such as methyl iodide, and are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s bioactive properties make it useful in the study of enzyme inhibitors and other biological processes.
Mécanisme D'action
The mechanism by which phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of a stable complex between the phosphorus atom and the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different applications.
Phosphorous acid, diethyl ester: Shares structural similarities but differs in its chemical properties and uses.
Uniqueness: Phosphonic acid, (isocyanatophenylmethyl)-, diethyl ester is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
74732-28-8 |
|---|---|
Formule moléculaire |
C12H16NO4P |
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
[diethoxyphosphoryl(isocyanato)methyl]benzene |
InChI |
InChI=1S/C12H16NO4P/c1-3-16-18(15,17-4-2)12(13-10-14)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 |
Clé InChI |
UKLMRMGEZHAPQN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)N=C=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




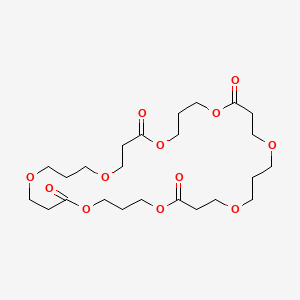

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
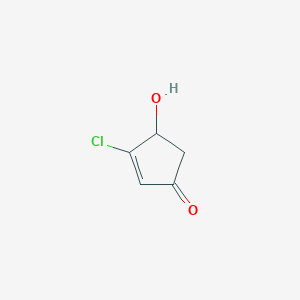
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
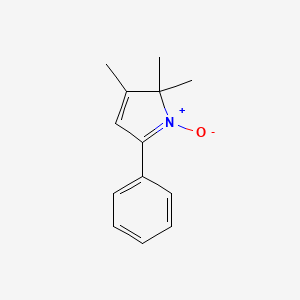
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
